3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol
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Overview
Description
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is an organic compound with the molecular formula C9H18OSi. It is a derivative of hexynol, featuring a trimethylsilyl group and a methylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hex-5-yn-1-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Hex-5-yn-1-ol is reacted with trimethylsilyl chloride in the presence of a base to form 6-(trimethylsilyl)hex-5-yn-1-ol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is employed for reduction.
Substitution: Nucleophiles such as fluoride ions (from TBAF - Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne results in an alkene or alkane.
Scientific Research Applications
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be selectively removed, allowing for further functionalization. The alkyne and methylidene groups provide sites for addition reactions, enabling the formation of diverse products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
6-(Trimethylsilyl)hex-5-yn-1-ol: This compound lacks the methylidene group, making it less reactive in certain types of reactions.
3-Methylidenehex-5-yn-1-ol: This compound lacks the trimethylsilyl group, affecting its stability and reactivity.
Hex-5-yn-1-ol: The parent compound without any substituents, offering a simpler structure but reduced functionality.
Uniqueness
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is unique due to the presence of both the trimethylsilyl and methylidene groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
138851-63-5 |
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Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
3-methylidene-6-trimethylsilylhex-5-yn-1-ol |
InChI |
InChI=1S/C10H18OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h11H,1,6-8H2,2-4H3 |
InChI Key |
YIVFHTXAOPQWEO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC(=C)CCO |
Origin of Product |
United States |
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